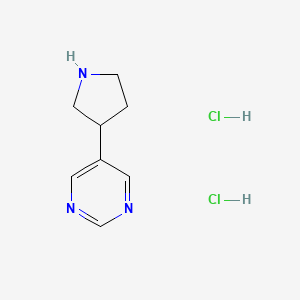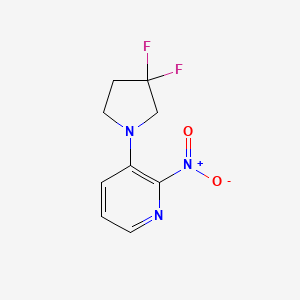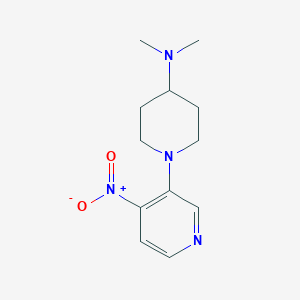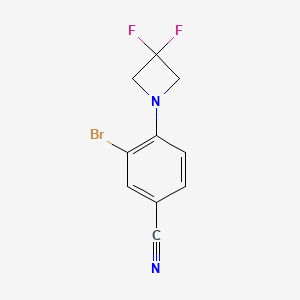
5-Pyrrolidin-3-ylpyrimidine dihydrochloride
Overview
Description
5-Pyrrolidin-3-ylpyrimidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3 and a molecular weight of 222.11 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis process can be enhanced by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular structure of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antiviral Activity
5-Pyrrolidin-3-ylpyrimidine dihydrochloride derivatives have demonstrated significant antiviral properties. For instance, a study by Bergstrom et al. (1984) explored various C-5 substituted tubercidin analogues, revealing substantial activity against RNA viruses. The study highlighted the importance of structural modification at C-5 and the potential of these analogues as biologically active agents (Bergstrom et al., 1984).
Synthesis and Structural Analysis
Research by Filichev and Pedersen (2001) focused on synthesizing pyrimidine 1′-aza-C-nucleosides, illustrating the fusion of 5-bromouracil, 5-bromocytosine, and 5-bromoisocytosine with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This study contributes to understanding the structural composition and synthesis methodologies of related compounds (Filichev & Pedersen, 2001).
Pharmaceutical Research
Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the role of the pyrrolidinyl and pyrimidinyl groups in the drug's metabolic pathways. This research is crucial for understanding the pharmacokinetics of drugs containing similar structures (Sharma et al., 2012).
Organic Chemistry and Catalysis
Das et al. (2011) explored the use of iodine as a catalyst in the synthesis of tetrahydropyrimidines and pyrrolidines. This study provides insights into efficient synthetic pathways for related compounds in organic chemistry (Das et al., 2011).
Application in OLEDs
Chang et al. (2013) utilized pyrimidine chelates for synthesizing a new class of heteroleptic Ir(III) metal complexes, demonstrating their application in organic light-emitting diodes (OLEDs). This highlights the potential use of pyrimidine derivatives in advanced material sciences (Chang et al., 2013).
Biochemistry and Enzyme Inhibition
Samanta et al. (2009) synthesized morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides, evaluating their action as inhibitors of ribonuclease A. This research is vital for understanding the biochemical interactions and potential therapeutic applications of these compounds (Samanta et al., 2009).
Future Directions
The future research of 5-Pyrrolidin-3-ylpyrimidine dihydrochloride and its derivatives could focus on exploring their potential applications in various fields, such as medicinal chemistry . The pyrrolidine ring, a key component of this compound, is known to be a versatile scaffold for novel biologically active compounds .
properties
IUPAC Name |
5-pyrrolidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-9-3-7(1)8-4-10-6-11-5-8;;/h4-7,9H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQGMPZXKQEJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















